![molecular formula C17H16Cl3NO2 B11702148 4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B11702148.png)
4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol
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Overview
Description
4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol is a complex organic compound characterized by its unique structure, which includes tert-butyl, chloro, and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butyl-2-chlorophenol with 3,5-dichloro-2-hydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown that similar phenolic compounds can disrupt bacterial cell membranes, leading to cell death .
- Case Study : A study evaluated the efficacy of related compounds against resistant strains of bacteria, demonstrating significant inhibition zones in agar diffusion tests .
-
Anticancer Properties :
- The compound's structural features suggest potential activity against cancer cell lines. Compounds with similar configurations have been studied for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways .
- Case Study : In vitro studies on derivatives showed a reduction in cell viability in breast cancer cell lines when treated with specific concentrations of the compound .
- Drug Development :
Agricultural Applications
- Pesticide Development :
-
Herbicide Formulations :
- Its chemical properties allow it to be integrated into herbicide formulations that target specific weed species without affecting crop yield .
- Case Study : Research indicated that herbicides containing similar chlorinated phenols showed enhanced selectivity and efficacy in controlling broadleaf weeds in cereal crops .
Materials Science Applications
-
UV Stabilizers :
- The compound can be used as a UV stabilizer in plastics and coatings due to its ability to absorb UV radiation and prevent degradation of materials .
- Case Study : Laboratory tests showed that adding this compound to polymer matrices improved their resistance to UV-induced degradation significantly .
-
Antioxidant Properties :
- Its antioxidant capabilities make it suitable for use in various industrial applications, including food preservation and cosmetic formulations .
- Case Study : Studies demonstrated that formulations containing this compound could effectively scavenge free radicals, thereby extending the shelf life of products .
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-2-chlorophenol: A simpler compound with similar structural features but lacking the additional hydroxyphenyl and amino groups.
2-Amino-4-tert-butylphenol: Another related compound used in the synthesis of biologically important derivatives.
Uniqueness
4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a series of reactions involving the appropriate precursors. The general synthetic route involves:
- Formation of the Schiff base : Reacting 3,5-dichloro-2-hydroxybenzaldehyde with an amine derivative to form the Schiff base.
- Substitution reactions : Introducing the tert-butyl and chloro groups at specific positions on the aromatic ring.
This synthesis pathway is crucial for obtaining the desired biological activity.
Antioxidant Properties
Recent studies have highlighted the compound's potential as an antioxidative agent . For instance, research indicated that derivatives of related compounds could mitigate oxidative stress in neuronal cells. Specifically, a compound structurally similar to this compound demonstrated significant neuroprotective effects against oxidative damage induced by oxygen-glucose deprivation (OGD) and reperfusion injury .
The proposed mechanism for its antioxidative effects involves:
- Reduction of Reactive Oxygen Species (ROS) : The compound appears to decrease intracellular ROS levels.
- Activation of Cellular Pathways : It activates the Akt/Nrf2/HO-1 pathway, which is critical for cellular defense against oxidative stress .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on similar compounds to assess their potential as anticancer agents. The results indicated that certain derivatives could induce apoptosis in cancer cell lines through mechanisms such as mitochondrial membrane potential disruption and caspase activation . This raises the possibility that this compound may exhibit cytotoxic effects worthy of further investigation.
Data Table: Biological Activities of Related Compounds
Neuroprotective Effects in Ischemic Models
In a study focusing on ischemic stroke models, similar compounds were tested for their neuroprotective capabilities. The results showed that these compounds could significantly reduce neuronal apoptosis and improve survival rates post-injury . This underscores the potential clinical relevance of this compound in treating neurodegenerative diseases.
Antibacterial Efficacy
Another case study evaluated the antibacterial efficacy of related compounds against common bacterial strains. The findings revealed that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application in antimicrobial therapy .
Properties
Molecular Formula |
C17H16Cl3NO2 |
---|---|
Molecular Weight |
372.7 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C17H16Cl3NO2/c1-17(2,3)10-5-12(19)16(23)14(6-10)21-8-9-4-11(18)7-13(20)15(9)22/h4-8,22-23H,1-3H3 |
InChI Key |
NEYCKZDEDAFMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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